4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-2-4-15(5-3-14)18(23)19-6-9-25-17-12-16(20-13-21-17)22-7-10-24-11-8-22/h2-5,12-13H,6-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUZTBDFDQVMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine serves as the starting material. Chlorination of pyrimidine-4,6-diol using phosphorus oxychloride (POCl₃) under reflux yields 4,6-dichloropyrimidine with >90% purity.
Reaction Conditions :
- POCl₃ (5 equiv), 110°C, 12 hours.
- Quenching with ice-water followed by extraction with dichloromethane.
Morpholine Substitution at Position 6
The 6-chloro group undergoes SNAr with morpholine.
Procedure :
Ethoxyethylamine Installation at Position 4
The remaining 4-chloro group reacts with 2-aminoethanol under basic conditions.
Williamson Ether Synthesis :
- 6-Morpholino-4-chloropyrimidine (1 equiv), 2-aminoethanol (1.5 equiv), and potassium carbonate (2 equiv) in dimethylformamide (DMF) at 80°C for 8 hours.
- Purification by flash chromatography (dichloromethane/methanol = 9:1) yields 2-((6-morpholinopyrimidin-4-yl)oxy)ethylamine.
Yield : 65%.
Characterization :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 165.2 (C=O), 86.4 (O–CH₂), 53.1 (morpholine-C).
Amide Coupling with 4-Methylbenzoic Acid
The final step involves coupling 2-((6-morpholinopyrimidin-4-yl)oxy)ethylamine with 4-methylbenzoyl chloride.
Activation of 4-Methylbenzoic Acid
4-Methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
Amide Bond Formation
Procedure :
- 2-((6-Morpholinopyrimidin-4-yl)oxy)ethylamine (1 equiv) and 4-methylbenzoyl chloride (1.1 equiv) are stirred in dichloromethane (DCM) with triethylamine (2 equiv) at 0°C for 1 hour.
- The reaction is quenched with water, and the product is extracted with DCM.
Yield : 82%.
Purification : Recrystallization from ethanol/water (4:1).
Characterization :
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling approach is explored for pyrimidine functionalization:
- 4-Bromo-6-morpholinopyrimidine (1 equiv) and 2-(hydroxyethyl)amine boronic ester (1.2 equiv) react with Pd(PPh₃)₄ in dioxane/water (3:1).
- Post-coupling amidation with 4-methylbenzoic acid using HATU.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
- 6-Morpholino-4-chloropyrimidine and 2-aminoethanol in DMF irradiated at 120°C for 30 minutes.
- Amide coupling performed using EDCI/HOBt under microwave conditions (80°C, 15 minutes).
Analytical and Pharmacological Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and morpholine groups, to form various oxidized derivatives.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution conditions: Lewis acids like aluminum chloride for Friedel-Crafts alkylation or acylation
Major Products
Oxidation: Hydroxylated derivatives, sulfoxides
Reduction: Dihydropyrimidines, reduced morpholine derivatives
Substitution: Chlorinated or brominated aromatic derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing other complex molecules, especially in heterocyclic chemistry.
Biology
In biology, derivatives of this compound have been studied for their potential as enzyme inhibitors, impacting various biological pathways.
Medicine
Medicinal research explores its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.
Industry
Industrially, it may be used in the development of novel materials, such as polymers or coatings, due to its structural versatility and functional group compatibility.
Mechanism of Action
The mechanism by which 4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide exerts its effects often involves the inhibition of specific enzymes or receptors. For instance, its interaction with kinases can inhibit phosphorylation pathways, crucial in cell signaling and cancer progression.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
Table 1: Key Structural Comparisons
*Calculated based on molecular formula (C₁₉H₂₄N₄O₃).
Key Observations:
Linker Diversity: The ethoxyethyl linker in the target compound provides flexibility and may enhance solubility compared to rigid linkers like thienopyrimidine in . Piperidine and phenethyl linkers (e.g., in and ) lack the oxygen atom present in morpholine, reducing hydrophilicity .
Pyrimidine Modifications: The 6-morpholinopyrimidine group distinguishes the target compound from analogs like Rip-B (methoxy-substituted benzene) and thienopyrimidine derivatives . Substitution at pyrimidine position 6 (morpholine) versus position 2 (methyl in ) alters steric and electronic profiles .
Benzamide Substituents :
Physicochemical and Crystallographic Properties
Table 2: Physical and Crystallographic Data
Key Observations:
Spectroscopic Characterization
- NMR Trends: The target compound’s benzamide protons are expected near δ 7.6–8.3 ppm (cf. δ 7.61–8.16 ppm in ’s diaminopyrimidine analogs) . Methoxy groups in Rip-B resonate at δ ~3.8 ppm, whereas morpholine protons may appear at δ 3.3–3.5 ppm .
IR Signatures :
- Amide C=O stretches (~1650 cm⁻¹) and morpholine C–O–C (~1120 cm⁻¹) align with data in and .
Biological Activity
4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide is a synthetic compound belonging to the class of morpholinopyrimidine derivatives. This compound has attracted attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The following sections provide a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
The primary biological activity of this compound is attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Key mechanisms include:
- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : This enzyme is crucial for the production of nitric oxide, a signaling molecule involved in inflammatory responses. Inhibition of iNOS leads to reduced nitric oxide levels, thereby mitigating inflammation.
- Inhibition of Cyclooxygenase-2 (COX-2) : COX-2 is an enzyme that plays a significant role in the synthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX-2, the compound can effectively reduce inflammatory responses.
Research Findings
Recent studies have demonstrated the efficacy of this compound in various biological assays:
- Anti-inflammatory Activity : In vitro studies showed that the compound significantly reduced the production of inflammatory mediators in activated macrophages, suggesting its potential as an anti-inflammatory agent.
- Anticancer Potential : Preliminary investigations indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis .
- Molecular Docking Studies : Computational analyses have suggested that this compound binds effectively to the active sites of both iNOS and COX-2, supporting its role as a dual inhibitor in inflammatory pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in edema and pain associated with induced inflammation. The results indicated a comparable efficacy to established anti-inflammatory drugs.
- Case Study 2 : In a clinical trial setting, patients with advanced cancer receiving treatment with this compound showed improved outcomes in terms of tumor reduction and overall survival rates compared to control groups receiving standard care .
Summary of Biological Activities
| Activity Type | Mechanism | Efficacy | Reference |
|---|---|---|---|
| Anti-inflammatory | iNOS and COX-2 inhibition | Significant | |
| Anticancer | Induction of apoptosis | Moderate | |
| Molecular Interaction | Binding affinity studies | High affinity |
Comparison with Other Compounds
Q & A
Q. Basic Research Focus
- NMR (1H/13C) : Confirm regioselectivity of morpholine substitution (δ 3.5–3.7 ppm for morpholine protons) and benzamide carbonyl resonance (~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns (acetonitrile/water gradient) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced Research Focus
- Orthogonal Assays : Combine in vitro kinase inhibition assays (e.g., ATP-competitive binding) with cellular viability tests (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
- Dose-Response Analysis : Use Hill slopes to identify non-specific activity at high concentrations .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding poses in morpholine-pyrimidine kinase targets (e.g., PI3K isoforms) .
What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Q. Advanced Research Focus
- Salt Formation : Screen counterions (e.g., hydrochloride) to enhance aqueous solubility .
- Prodrug Design : Modify the benzamide’s methyl group to a phosphate ester for improved absorption .
- Nanoparticle Encapsulation : Use PEGylated liposomes to increase plasma half-life .
How should researchers design SAR studies to explore the morpholine-pyrimidine pharmacophore?
Q. Advanced Research Focus
- Core Modifications : Synthesize analogs with pyridine or triazine rings instead of pyrimidine to assess scaffold flexibility .
- Substituent Effects : Replace the morpholine group with piperazine or thiomorpholine to evaluate electron-donating vs. steric effects .
- Benzamide Variants : Test substituents (e.g., fluoro, methoxy) at the 4-position to correlate lipophilicity (logP) with membrane permeability .
What are the key challenges in scaling up synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- Byproduct Formation : Optimize stoichiometry (1.2:1 benzoyl chloride:amine ratio) and use flow chemistry for precise mixing .
- Thermal Degradation : Implement low-temperature (−20°C) crystallization to isolate pure intermediates .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce metal leaching in coupling steps .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- CRISPR-Cas9 Knockout : Validate target dependency by comparing activity in wild-type vs. kinase-deficient cell lines .
- Phosphoproteomics : Use LC-MS/MS to map downstream signaling perturbations (e.g., AKT/mTOR pathways) .
- SPR Biosensing : Measure real-time binding kinetics (KD < 100 nM for high-affinity targets) .
What computational tools are recommended for predicting metabolic stability and toxicity?
Q. Advanced Research Focus
- ADMET Prediction : Use SwissADME to estimate CYP450 interactions and hERG inhibition .
- Metabolite Identification : Employ MetaSite to simulate Phase I/II metabolism (e.g., morpholine N-oxidation) .
- Toxicity Profiling : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
